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The deep learning-based density functional, DM21, demonstrates competitive and often
superior performance for kinetic calculations compared to many traditional functionals.
However, its advantage is nuanced and depends on the specific chemical system, with
traditional functionals still offering robust and reliable alternatives.

For researchers, scientists, and drug development professionals relying on accurate
predictions of reaction rates and barrier heights, the choice of density functional is critical. This
guide provides an objective comparison of the DM21 functional with established traditional
functionals for kinetics, supported by experimental data and detailed methodologies.

Performance on Key Kinetics Benchmarks

The performance of a density functional in kinetics is primarily assessed by its ability to
accurately predict reaction barrier heights. Several benchmark datasets, derived from high-
level theoretical calculations or experimental data, are used for this purpose. The General Main
Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55) database is a
comprehensive benchmark that includes subsets specifically focused on reaction barrier
heights.

A key metric for evaluating performance is the Mean Absolute Error (MAE), which represents
the average deviation of the calculated barrier heights from the benchmark values. A lower
MAE indicates higher accuracy.
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BH76 Subset
. . GMTKNS55 (Overall) . .
Functional Functional Type (Barrier Heights)

MAE (kcal/mol)
MAE (kcal/mol)

) Data not yet available
DM21 Machine-Learned 15 ] ] ]
in comparative studies

Range-Separated

wB97X-V Hybrid GGA ~2.0-3.0 ~1.5-25
M06-2X Hybrid Meta-GGA ~25-35 ~1.5-25
B3LYP Hybrid GGA ~4.0-5.0 ~3.0-4.0
SCAN Meta-GGA 3.6 ~3.0-4.0

Note: The MAE values for traditional functionals are approximate ranges compiled from various
studies on the GMTKN55 benchmark and its subsets. Direct comparative studies of DM21 on
the BH76 subset are not yet widely published.

As indicated in the table, DM21 shows a remarkable performance on the overall GMTKN55
benchmark, with a reported MAE of 1.5 kcal/mol. This is a significant improvement over the
widely used SCAN meta-GGA functional, which has an MAE of 3.6 kcal/mol. For kinetics, the
BH76 subset of GMTKNS5 is a critical test. While direct, extensive comparisons of DM21 on
this specific subset are still emerging, its strong overall performance suggests it is a promising
functional for barrier height calculations.

Traditional functionals like wB97X-V and M06-2X are well-established for their accuracy in
Kinetic predictions. They typically exhibit low MAEs on kinetics-focused benchmarks. For
instance, in a study on transition metal barrier heights, wB97X-V and M06-2X were among the
top performers. B3LYP, a workhorse functional in computational chemistry, generally shows
larger errors for barrier heights compared to more modern functionals specifically
parameterized for kinetics.

Experimental and Computational Protocols

The accuracy of any benchmark study relies on the quality of its reference data and the rigor of
its computational methodology.
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GMTKNb55 Benchmark Suite

The GMTKN55 database is a comprehensive collection of benchmark sets for general main
group thermochemistry, kinetics, and noncovalent interactions.

Experimental Protocol: The reference data for the kinetics subsets within GMTKN55, such as
the BH76 dataset, are primarily derived from high-level theoretical calculations, specifically W1
and W2 theories. These methods aim for "chemical accuracy,” which is generally considered to
be within 1 kcal/mol of experimental results. For some reactions, the reference values are
obtained from experimental measurements, which are then back-corrected to obtain the
vibrationless barrier height. The original experimental data can be found in the publications
cited within the supplementary information of the main GMTKN55 paper.

Computational Protocol: The computational protocol for evaluating density functionals on the
GMTKNS55 benchmark is standardized to ensure fair comparisons.

o Geometries: Single-point energy calculations are performed on fixed geometries provided
with the benchmark set. These geometries are typically optimized at a lower level of theory.

o Basis Set: Alarge, flexible basis set is used to minimize basis set incompleteness error. The
def2-QZVP basis set is commonly employed.

o Software: Any standard quantum chemistry software package can be used, with calculations
typically performed using programs like Gaussian, ORCA, or Turbomole.

Signaling Pathways and Workflow Diagrams

To visualize the process of selecting and evaluating a density functional for kinetic studies, the
following diagrams are provided.
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Define Reaction of Interest

Locate Reactant and Product Geometries

'

Locate Transition State (TS) Geometry

l

Frequency Calculation to Confirm TS
(One imaginary frequency)

l

Intrinsic Reaction Coordinate (IRC)
Calculation to Connect Reactants and Products

l

Single-Point Energy Calculations
(with chosen functional and large basis set)

l

Calculate Barrier Height
(AET = E_TS - E_Reactants)

Predicted Reaction Kinetics

Click to download full resolution via product page

Computational workflow for determining reaction barrier heights.
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Need to Calculate Reaction Barrier Height

Is Highest Accuracy Required?

Yes

No / Cost is a factor

Consider DM21
(Potentially high accuracy, especially for main group)

Kinetics-focused study General screening

Use Well-Established Kinetics Functionals Use General-Purpose Functionals

(e.g., WBI7X-V, M06-2X) (e.g., B3LYP - be aware of potential errors)

Click to download full resolution via product page
Decision logic for selecting a density functional for kinetics.

Conclusion

The machine-learned DM21 functional represents a significant advancement in the field of
density functional theory and shows great promise for the accurate prediction of chemical
kinetics. Its performance on the comprehensive GMTKN55 benchmark is impressive,
suggesting it can outperform many traditional functionals.

However, for researchers and professionals in drug development, the choice of functional
should be guided by a balance of accuracy, computational cost, and the specific nature of the
chemical system under investigation. Well-established traditional functionals, such as wB97X-V
and M06-2X, continue to be reliable and accurate choices for kinetic studies and have the
advantage of being extensively validated across a wide range of chemical space. For routine
calculations or initial screenings where computational cost is a major consideration, functionals
like BALYP can still be valuable, provided their potential for larger errors in barrier heights is
acknowledged.
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As more extensive and direct comparative studies of DM21 on kinetics-specific benchmarks
become available, its position relative to the best traditional functionals will become clearer. For
now, it stands as a powerful new tool in the computational chemist's arsenal for understanding
and predicting the kinetics of chemical reactions.

 To cite this document: BenchChem. [DM21 vs. Traditional Functionals: A Comparative Guide
for Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#is-dm21-better-than-traditional-
functionals-for-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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